N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core linked via a propanamide chain to a 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the triazolopyridine moiety contributes to π-π stacking and hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C15H13FN4O |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide |
InChI |
InChI=1S/C15H13FN4O/c16-11-4-6-12(7-5-11)17-15(21)9-8-14-19-18-13-3-1-2-10-20(13)14/h1-7,10H,8-9H2,(H,17,21) |
InChI Key |
MNTVMNYGLJNWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and azides.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.
Amide Bond Formation: The final step involves coupling the triazolopyridine intermediate with a suitable carboxylic acid derivative to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolopyridine or phenyl derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyridine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The triazolopyridine moiety may play a crucial role in binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyridine-Based Derivatives
(a) N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6e)
- Structure : Replaces the propanamide linker with a sulfonamide group and introduces a methyl substituent on the triazole ring.
- Synthesis : Prepared via cyclization of hydrazinylpyridine sulfonamide with methyl ortho-acetate (yield: 80%, m.p. 176–177 °C) .
- Key Data :
(b) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
- Structure : Substitutes the 4-fluorophenyl group with a benzothiazole-linked phenyl ring and replaces the propanamide oxygen with a sulfur atom.
Triazoloquinazolinone and Triazoloquinoxaline Derivatives
(a) N-(4-Fluorophenyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (7{1})
- Structure: Replaces the pyridine ring with a quinazolinone system.
- Mechanism: Likely disrupts bacterial membrane integrity or enzyme function via the triazole-quinazolinone scaffold.
(b) Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline Derivatives
Propanamide-Linked Derivatives with Heterocyclic Modifications
(a) 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide
- Structure : Features a methoxy-substituted triazolopyridazine core and a thiazole-containing ethyl group.
- Properties : Molecular weight = 408.48 g/mol; available for preclinical testing .
(b) N-(4-tert-Butylphenyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide
Comparative Analysis Table
Key Research Findings
- Antimicrobial Activity : Compounds like 7{1} demonstrate potent activity against Gram-negative bacteria, likely due to the triazole core’s ability to disrupt microbial enzymes .
- Anticancer Potential: Triazoloquinoxaline derivatives inhibit TopoII and induce apoptosis, suggesting a shared mechanism with anthracyclines .
- Structural Insights : The 4-fluorophenyl group enhances metabolic stability across analogs, while sulfonamide or thioether linkers modulate solubility and target affinity .
Biological Activity
N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group linked to a triazolo-pyridine moiety , characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H13FN4 |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer signaling pathways. This inhibition can disrupt tumor growth and proliferation by blocking critical signaling cascades.
- DNA Intercalation : It has shown properties as a DNA intercalator, which may enhance its efficacy in targeting genetic material for therapeutic applications.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- A375 Melanoma Cells : The compound showed an IC50 value of approximately 15 µM.
- MCF-7 Breast Cancer Cells : Exhibited significant growth inhibition with an IC50 value of around 10 µM.
Mechanistic Insights
The mechanism behind its anticancer activity involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in treated cells.
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
-
Study on Tumor Xenografts :
- Researchers evaluated the compound's efficacy in xenograft models of human tumors. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
-
Combination Therapy :
- In combination with traditional chemotherapeutics like cisplatin, this compound enhanced overall therapeutic efficacy and reduced resistance mechanisms.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis and inhibits cell proliferation |
| Kinase Inhibition | Blocks tumor growth signaling pathways |
| DNA Interaction | Acts as an intercalator affecting genetic material |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
